4-(Trifluoromethyl)-6-methyl-quinoline

Medicinal Chemistry Drug Discovery ADME

This quinoline scaffold features a rare 4-CF3/6-methyl substitution pattern that enables SAR exploration at remaining ring positions. With XLogP3=3.4, it offers favorable membrane permeability for CNS and oral bioavailability programs. Synthesized via 4-position-selective C-H trifluoromethylation, it serves as a strategic building block for antimalarial and antiviral research targeting neglected diseases and emerging pathogens.

Molecular Formula C11H8F3N
Molecular Weight 211.18 g/mol
CAS No. 596845-35-1
Cat. No. B12593098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-6-methyl-quinoline
CAS596845-35-1
Molecular FormulaC11H8F3N
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN=C2C=C1)C(F)(F)F
InChIInChI=1S/C11H8F3N/c1-7-2-3-10-8(6-7)9(4-5-15-10)11(12,13)14/h2-6H,1H3
InChIKeyLZOOVEJBURRNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)-6-methyl-quinoline (CAS 596845-35-1) Product Baseline for Research Procurement


4-(Trifluoromethyl)-6-methyl-quinoline (CAS 596845-35-1) is a heterocyclic compound belonging to the quinoline family, characterized by a trifluoromethyl group at the fourth position and a methyl group at the sixth position of the quinoline ring [1]. It has a molecular formula of C11H8F3N and a molecular weight of 211.18 g/mol [1]. The compound serves as a versatile building block in medicinal chemistry and synthetic chemistry, primarily valued for its unique substitution pattern that enables specific chemical transformations and imparts distinct physicochemical properties .

4-(Trifluoromethyl)-6-methyl-quinoline: Why Generic Substitution Fails for Precision Chemistry


The substitution of 4-(Trifluoromethyl)-6-methyl-quinoline with other quinoline analogs is not straightforward due to the specific regioisomeric arrangement of the trifluoromethyl and methyl groups. This unique pattern influences the compound's lipophilicity (XLogP3 = 3.4) [1], electronic properties, and reactivity in downstream chemical transformations . For instance, changing the position of the trifluoromethyl group to the 2-position, as in 6-Methyl-2-(trifluoromethyl)quinoline, results in a different melting point (92-93 °C) and potentially altered biological activity profiles . Similarly, removing the methyl group, as in 4-(Trifluoromethyl)quinoline, or relocating the trifluoromethyl group, as in 4-Methyl-6-(trifluoromethyl)quinoline, yields compounds with distinct physicochemical and biological properties, which can significantly impact experimental outcomes and product performance .

4-(Trifluoromethyl)-6-methyl-quinoline: Quantitative Evidence for Differentiated Selection


Lipophilicity (LogP) as a Critical Parameter for Membrane Permeability and Bioactivity

The introduction of a trifluoromethyl group at the 4-position significantly enhances lipophilicity, a crucial factor for drug design and development. The computed XLogP3 value for 4-(Trifluoromethyl)-6-methyl-quinoline is 3.4 [1]. In contrast, unsubstituted quinoline has a lower LogP, and the presence of a methyl group at the 6-position further modulates this property compared to analogs with different substitution patterns . This quantitative difference in lipophilicity directly impacts the compound's ability to cross cell membranes and its overall pharmacokinetic profile, making it a more suitable starting point for developing bioactive molecules.

Medicinal Chemistry Drug Discovery ADME

Regioselective Functionalization Potential at the 4-Position

The 4-position of the quinoline ring is a site of high synthetic interest. 4-(Trifluoromethyl)-6-methyl-quinoline is a product of the first reported 4-position-selective C-H trifluoromethylation of six-membered heteroaromatic compounds [1]. This regioselective functionalization is controlled by electrophilic activation of the heteroaromatic ring, enabling the direct introduction of the trifluoromethyl group . This contrasts with other positional isomers (e.g., 2- or 8-substituted quinolines), which require different synthetic routes and conditions. The ability to selectively functionalize the 4-position provides a strategic advantage for accessing this specific scaffold, which is a key intermediate for further derivatization.

Synthetic Methodology C-H Activation Late-Stage Functionalization

Impact of Substitution Pattern on Physicochemical Properties and Melting Point

The specific arrangement of the trifluoromethyl and methyl groups on the quinoline core dictates key physical properties such as melting point, which is critical for handling, purification, and formulation. 4-(Trifluoromethyl)-6-methyl-quinoline is typically a crystalline solid . While an experimental melting point is not widely reported in public databases, its regioisomer, 6-Methyl-2-(trifluoromethyl)quinoline, has a reported melting point of 92-93 °C . Similarly, the analog 4-Methyl-6-(trifluoromethyl)quinoline has a predicted melting point (N/A) and density (1.267 g/cm³) . These data illustrate that even subtle changes in substitution pattern can lead to significant differences in solid-state properties, affecting recrystallization, purity analysis, and downstream processing.

Physical Chemistry Crystallography Formulation Science

Electronic and Steric Influence of the Trifluoromethyl Group on Biological Activity

The trifluoromethyl group is a privileged substituent in medicinal chemistry due to its strong electron-withdrawing nature and metabolic stability. In the context of quinoline antimalarials, a trifluoromethyl group has been found to enhance activity [1]. Specifically, compounds with a trifluoromethyl group at the 4-position, such as 4-(Trifluoromethyl)-6-methyl-quinoline, benefit from this effect. Furthermore, studies on related quinoline derivatives have shown that the presence of a trifluoromethyl group can significantly improve potency. For example, a series of 2,8-bis(trifluoromethyl)quinoline derivatives exhibited EC50 values as low as 0.8 μM against Zika virus, representing a 5-fold improvement over mefloquine [2]. While not a direct measurement of 4-(Trifluoromethyl)-6-methyl-quinoline, this class-level evidence supports the rationale for selecting trifluoromethyl-substituted quinolines as key intermediates for developing bioactive compounds.

Medicinal Chemistry SAR Studies Drug Design

4-(Trifluoromethyl)-6-methyl-quinoline: High-Value Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization and Scaffold Hopping

The compound's specific substitution pattern and favorable lipophilicity (XLogP3 = 3.4) make it an excellent core scaffold for designing new drug candidates. Its enhanced membrane permeability, inferred from its LogP [1], supports its use in central nervous system (CNS) drug discovery or for developing orally bioavailable therapeutics. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) around the quinoline core, modifying the 2-, 3-, 5-, 7-, and 8-positions to fine-tune potency, selectivity, and pharmacokinetic properties.

Synthesis of Fluorinated Building Blocks and Advanced Intermediates

As a product of the first 4-position-selective C-H trifluoromethylation methodology [1], this compound represents a valuable and unique building block. Its availability enables the efficient synthesis of more complex, trifluoromethylated heterocycles. It can serve as a key intermediate for constructing libraries of quinoline-based compounds with diverse biological activities, circumventing the need for less efficient or non-selective synthetic routes.

Development of Novel Antiparasitic and Antiviral Agents

Given the established role of trifluoromethyl-substituted quinolines in enhancing antimalarial activity [1] and the demonstrated potency of related bis(trifluoromethyl)quinoline analogs against viruses like Zika [2], 4-(Trifluoromethyl)-6-methyl-quinoline is a strategically important starting material for research programs targeting neglected tropical diseases and emerging viral pathogens. It provides a foundation for creating next-generation therapeutics with improved efficacy and resistance profiles.

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